molecular formula C7H4BrNO4 B188938 2-Bromo-3-nitrobenzoic acid CAS No. 573-54-6

2-Bromo-3-nitrobenzoic acid

Cat. No.: B188938
CAS No.: 573-54-6
M. Wt: 246.01 g/mol
InChI Key: WTDJEGSXLFHZPY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4BrNO4. It is characterized by a bromine atom and a nitro group attached to a benzoic acid core. This compound is commonly used as a biochemical reagent in various research fields, including organic synthesis and life sciences .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-nitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the electron-withdrawing nitro group. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound has also been observed to affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation and survival. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological changes. It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the nitro group allows for reduction reactions, while the bromine atom can undergo substitution reactions. These metabolic transformations can affect the overall metabolic flux and levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound can affect its localization and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can play a crucial role in determining its biochemical activity and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitrobenzoic acid can be synthesized through a multi-step process starting from 2-bromobenzoic acid. The nitration of 2-bromobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid results in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 2-bromo-3-aminobenzoic acid.

    Coupling: Formation of biaryl compounds.

Properties

IUPAC Name

2-bromo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDJEGSXLFHZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205917
Record name 2-Bromo-3-nitrobenzoic acid
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Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-54-6
Record name 2-Bromo-3-nitrobenzoic acid
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Record name 2-Bromo-3-nitrobenzoic acid
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Record name 573-54-6
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Record name 2-Bromo-3-nitrobenzoic acid
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Record name 2-bromo-3-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-bromo-3-nitrobenzoic acid useful in organic synthesis?

A1: this compound serves as a versatile precursor in organic synthesis due to the presence of three reactive functional groups: a carboxylic acid, a bromine atom, and a nitro group [, ]. These groups allow for diverse chemical transformations, making it valuable for constructing complex molecules.

Q2: Can you provide an example of how this compound is used to synthesize more complex structures?

A2: Absolutely. One study [] demonstrated the condensation of this compound with acetylacetone in the presence of copper(II) acetate and sodium ethoxide. This reaction yields 2-acetylacetonyl-3-nitrobenzoic acid, which can be further modified to create heterocyclic compounds like 2-methylindole-4-carboxylic acid and its derivatives.

Q3: The research mentions "selective displacement of fluorine." How does this relate to this compound?

A3: While this compound itself doesn't contain fluorine, a related study [] highlights its utility in synthesizing molecules where selective fluorine displacement is key. The researchers used this compound as a starting point to create N-(2-fluorophenyl)-3-nitroanthranilic acids. These compounds were then subjected to a unique reaction where alkaline borohydride selectively displaced the fluorine atom, ultimately leading to the formation of phenazine-1-carboxylic acids. This approach showcases the indirect role of this compound in accessing valuable chemical scaffolds.

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